2-(5-Methoxy-1H-indazol-3-yloxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methoxy-1H-indazol-3-yloxy)acetonitrile is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.2 g/mol It is characterized by the presence of an indazole ring, which is a bicyclic structure containing nitrogen atoms, and a methoxy group attached to the indazole ring
Preparation Methods
The synthesis of 2-(5-Methoxy-1H-indazol-3-yloxy)acetonitrile typically involves the reaction of 5-methoxyindazole with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(5-Methoxy-1H-indazol-3-yloxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(5-Methoxy-1H-indazol-3-yloxy)acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Methoxy-1H-indazol-3-yloxy)acetonitrile involves its interaction with specific molecular targets and pathways. The indazole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
2-(5-Methoxy-1H-indazol-3-yloxy)acetonitrile can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar indole ring structure and exhibit a wide range of biological activities.
Imidazole derivatives: These compounds contain an imidazole ring and are known for their diverse pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy and nitrile groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9N3O2 |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-[(5-methoxy-1H-indazol-3-yl)oxy]acetonitrile |
InChI |
InChI=1S/C10H9N3O2/c1-14-7-2-3-9-8(6-7)10(13-12-9)15-5-4-11/h2-3,6H,5H2,1H3,(H,12,13) |
InChI Key |
HZCIWFCLROOFQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NN=C2OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.